molecular formula C9H8Cl2N2O B1320469 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride CAS No. 35726-81-9

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride

Cat. No.: B1320469
CAS No.: 35726-81-9
M. Wt: 231.08 g/mol
InChI Key: CZZKEOXRNXYNSM-UHFFFAOYSA-N
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Description

Structural Characterization and Physical Properties

Chemical Identity and Nomenclature

IUPAC Naming and Alternative Nomenclature

The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride. This naming convention reflects the bicyclic heterocyclic core structure with specific positional designations for the substituent groups. Alternative nomenclatural representations found in chemical databases include "Imidazo[1,2-a]pyridine-3-carbonyl chloride, 2-methyl-, hydrochloride (1:1)" and "2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride (1:1)". The systematic approach to naming emphasizes the imidazo[1,2-a]pyridine core with the methyl group at position 2 and the carbonyl chloride functionality at position 3, with the hydrochloride designation indicating the presence of the hydrochloric acid salt form.

The compound has been referenced in various chemical literature with slight variations in nomenclature formatting, including "2-Methylimidazo[1,2-a]pyridin-3-carbonylchloridhydrochlorid" in German chemical databases and "Chlorure de 2-méthylimidazo[1,2-a]pyridine-3-carbonyle, chlorhydrate" in French chemical documentation. These international variations maintain the core structural identification while adapting to language-specific chemical naming conventions. The consistency across different nomenclatural systems demonstrates the well-established identity of this compound in the international chemical community.

Chemical Abstract Service Registration Data

The compound has been assigned Chemical Abstract Service registry number 35726-81-9, which serves as its unique international identifier in chemical databases and literature. This registration number provides unambiguous identification across multiple chemical information systems and ensures consistent referencing in scientific publications. The Chemical Abstract Service registration encompasses the complete molecular entity including both the organic component and the hydrochloride salt portion, reflecting the compound as it is commonly encountered in chemical commerce and research applications.

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O.ClH/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZKEOXRNXYNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594473
Record name 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35726-81-9
Record name 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is commonly constructed by condensation of 2-aminopyridine derivatives with appropriate carbonyl-containing reagents. For the 2-methyl derivative, the methyl group is introduced either by starting from 2-methyl-aminopyridine or by methylation of the imidazo[1,2-a]pyridine intermediate.

  • Condensation Approach:
    2-Aminopyridine reacts with α-haloketones or α-haloaldehydes under mild conditions to form the fused imidazo ring system. For example, condensation with 1,3-dichloroacetone or 1,1,3-trichloroacetone yields the imidazo[1,2-a]pyridine-3-carboxylic acid precursor after subsequent hydrolysis steps.

  • Iodine-Catalyzed Aqueous Synthesis:
    Recent green chemistry methods employ iodine as a catalyst in aqueous media to condense 2-aminopyridines with acetophenone derivatives, forming 2-arylimidazo[1,2-a]pyridines efficiently at mild temperatures (room temperature to 80 °C). Although this method is demonstrated for aryl derivatives, it provides a conceptual framework for synthesizing related imidazo[1,2-a]pyridines.

Conversion to Carbonyl Chloride Hydrochloride

The key functionalization step is the transformation of the 3-carboxylic acid group into the corresponding acid chloride, followed by formation of the hydrochloride salt.

  • Activation of Carboxylic Acid:
    The carboxylic acid intermediate (2-methylimidazo[1,2-a]pyridine-3-carboxylic acid) is converted to the acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. This reaction typically proceeds with reflux in an inert solvent like dichloromethane or chloroform.

  • Formation of Hydrochloride Salt:
    The acid chloride is then treated with hydrochloric acid or exposed to HCl gas to form the hydrochloride salt, enhancing the compound’s stability and crystallinity.

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Condensation 2-Aminopyridine + α-haloketone (e.g., 1,3-dichloroacetone) 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid Cyclization forms fused heterocycle
2 Carboxylic acid activation Thionyl chloride or oxalyl chloride, reflux in DCM or CHCl₃ 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride Acid chloride formation
3 Hydrochloride salt formation Treatment with HCl gas or HCl in solvent 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride Salt formation for stability
  • Reaction Yields and Purity:
    The condensation step yields the carboxylic acid intermediate in moderate to high yields (typically 60–85%), depending on the purity of starting materials and reaction conditions such as solvent choice and temperature. The acid chloride formation is generally quantitative if anhydrous conditions are maintained.

  • Solvent and Temperature Effects:
    Use of dry, aprotic solvents like dichloromethane or chloroform is critical during acid chloride formation to prevent hydrolysis. Reflux temperatures (40–60 °C) optimize conversion rates without decomposing sensitive intermediates.

  • Catalyst and Green Chemistry Approaches:
    Iodine-catalyzed aqueous synthesis offers a greener alternative for the imidazo core formation, reducing organic solvent use and enabling mild reaction conditions. However, this method is more established for aryl-substituted analogs and may require adaptation for methyl-substituted derivatives.

  • NMR Spectroscopy:
    ^1H NMR confirms the methyl group at C2 (singlet around δ 2.3–2.7 ppm) and aromatic protons of the fused ring (δ 7.5–8.5 ppm). ^13C NMR identifies the carbonyl carbon (~δ 165–175 ppm) and ring carbons.

  • Infrared Spectroscopy (IR):
    Characteristic acid chloride C=O stretch appears near 1800 cm⁻¹, distinct from carboxylic acid C=O (~1700 cm⁻¹). Hydrochloride salt formation is indicated by broad N–H and O–H stretches.

  • Chromatography (HPLC/LC-MS):
    Purity assessment (>95%) and molecular ion confirmation (m/z 231.08 for the hydrochloride salt) ensure product quality.

The preparation of 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride is a multi-step process involving:

  • Construction of the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine derivatives with halogenated ketones or aldehydes.

  • Conversion of the resulting carboxylic acid intermediate to the acid chloride using thionyl or oxalyl chloride.

  • Formation of the hydrochloride salt to stabilize the acid chloride.

Recent advances in green chemistry provide alternative aqueous catalytic methods for the core synthesis, though classical methods remain predominant for this specific methyl-substituted compound. Optimization of reaction conditions, solvent choice, and purification steps are critical for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles to form different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (Et3N) or pyridine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups such as amides, esters, and thioethers.

Scientific Research Applications

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride has numerous applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving imidazo[1,2-a]pyridine derivatives.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including drugs with anticancer, antimicrobial, and antiviral properties.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to the formation of covalent bonds and the modulation of biological activity. The specific molecular targets and pathways involved depend on the particular derivative and its intended application.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Imidazo[1,2-a]pyridine Core
Compound Name Substituents Key Features Biological/Chemical Impact Reference
2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride 2-methyl, 3-carbonyl chloride (HCl salt) High reactivity due to carbonyl chloride; hydrochloride enhances solubility. Used in peptide coupling and drug intermediate synthesis.
2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde 2-chloro, 3-carbaldehyde Aldehyde group enables nucleophilic additions; chloro substituent increases electrophilicity. Intermediate for antiviral/antimicrobial agents.
{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride 3-bromo, 2-methanamine (HCl salt) Bromine enhances halogen bonding; amine group facilitates drug-target interactions. Explored in CNS drug discovery.
2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine 2-(3-chlorophenyl), 5-methoxy Aromatic and methoxy groups improve lipophilicity and bioavailability. Potential anticancer applications.
Ethyl 5-Chloroimidazo[1,2-a]pyridine-3-carboxylate 5-chloro, 3-carboxylate ester Ester group modifies metabolic stability; chlorine enhances target affinity. Cytochrome P450 enzyme inhibitor.
Functional Group Comparisons
  • Carbonyl Chloride vs. Carboxylic Acid/Esters :
    The carbonyl chloride in the target compound enables direct acylation reactions, unlike carboxylic acid derivatives (e.g., ethyl esters or hydrazides), which require activation steps. This makes the compound more reactive in forming amides or esters under mild conditions .
  • Hydrochloride Salt vs. Free Base: The hydrochloride salt improves aqueous solubility and crystallinity, critical for purification and formulation, compared to non-ionic analogs like 2-methylimidazo[1,2-a]pyridine-8-amine .

Key Findings :

  • Halogen Substitution : Chlorine or bromine at the 3-position (e.g., ) increases electrophilicity and enhances interactions with biological targets, such as enzymes or DNA.
  • Methyl Group Impact : The 2-methyl group in the target compound sterically stabilizes the molecule without significantly altering reactivity, unlike bulkier substituents (e.g., phenyl groups), which may hinder synthetic flexibility .

Biological Activity

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine family, notable for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in treating diseases such as tuberculosis (TB) and its interactions with various biological systems.

  • Molecular Formula : C9H8Cl2N2O
  • CAS Number : 35726-81-9
  • Structure : The compound features a carbonyl chloride functional group attached to the imidazo[1,2-a]pyridine ring, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The compound has shown significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against various strains of Mtb .

Table 1: Antimicrobial Activity of 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride

CompoundTarget OrganismMIC (μM)Reference
2-Methylimidazo[1,2-a]pyridine-3-carbonyl chlorideMtb H37Rv0.03 - 5.0
Other derivativesMtb clinical isolates≤0.04

The mechanism by which imidazo[1,2-a]pyridine derivatives exert their antibacterial effects involves the inhibition of the cytochrome bc1 complex in the electron transport chain of M. tuberculosis. This inhibition disrupts ATP synthesis, which is vital for bacterial survival and proliferation .

Cytotoxicity Studies

Cytotoxicity evaluations against human cell lines (e.g., VERO and HeLa) indicate that while these compounds are effective against Mtb, they also exhibit varying degrees of cytotoxicity. For example, certain derivatives showed promising anti-TB activity with acceptable cytotoxic profiles, suggesting a potential therapeutic window for further development .

Table 2: Cytotoxicity Data for Selected Compounds

CompoundCell LineIC50 (μM)Reference
Compound AVERO>10
Compound BHeLa<5

Case Study 1: High Throughput Screening

A high-throughput screening (HTS) approach identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mtb. Among these, modifications to the carbonyl group significantly enhanced activity against both replicating and non-replicating bacteria. For instance, compounds with specific substitutions at positions 6 and 7 of the pyridine ring demonstrated improved efficacy compared to standard TB treatments like isoniazid .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship revealed that small modifications to the imidazo[1,2-a]pyridine scaffold can lead to substantial changes in biological activity. For example, altering substituents at position 2 or modifying the amide group position significantly affected both potency and selectivity towards Mtb strains .

Q & A

What synthetic routes are available for preparing 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis typically involves halogen-metal exchange followed by nucleophilic acyl substitution. For example, 3-bromo-2-methylimidazo[1,2-a]pyridine is treated with isopropylmagnesium chloride-lithium chloride in THF at −15°C to generate a Grignard intermediate, which reacts with chlorodiphenylphosphine. Subsequent oxidation with H₂O₂ and purification via reverse-phase HPLC yields the phosphorylated product, converted to the HCl salt . Low yields (e.g., 5.9%) may arise from incomplete halogen-metal exchange, impurities in intermediates, or side reactions. Optimization strategies include:

  • Temperature control : Strictly maintaining low temperatures (−15°C) during Grignard formation.
  • Intermediate purity : Pre-purifying starting materials (e.g., 3-bromo-2-methylimidazo[1,2-a]pyridine) via silica chromatography.
  • Catalyst screening : Testing alternative organometallic reagents (e.g., n-BuLi) to improve reactivity .

How can nuclear magnetic resonance (NMR) spectroscopy confirm the substitution pattern and structural integrity of this compound?

Answer:
1H NMR is critical for identifying substituent positions. For example:

  • Anisotropic effects : Deshielding of H-5 in 2-methylimidazo[1,2-a]pyridine derivatives (δ ~8.84 ppm) confirms 3-substitution due to electron-withdrawing groups (e.g., carbonyl chloride) .
  • Methyl group resonance : A singlet at δ 1.82 ppm (3H) corresponds to the 2-methyl group, while restricted rotation of bulky substituents (e.g., -CH(OH)CCl₃) eliminates splitting .
  • Aromatic protons : Multiplicity and coupling constants (e.g., dt at δ 8.35 ppm, J = 6.8 Hz) differentiate pyridine and imidazole ring protons .

What factors influence the stability of 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride during storage, and how can decomposition be monitored?

Answer:
Stability is affected by:

  • Moisture sensitivity : The acyl chloride group hydrolyzes readily; store under anhydrous conditions (desiccator, inert gas) .
  • Temperature : Long-term storage at 2–8°C minimizes thermal degradation .
  • Light exposure : Protect from UV light to prevent radical-mediated decomposition.
    Decomposition monitoring :
  • HPLC-MS : Track hydrolysis products (e.g., free carboxylic acid via LC/MS, [M+H]+ = 333.1157) .
  • TGA/DSC : Assess thermal stability under controlled atmospheres .

What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?

Answer:
The 3-position is electronically activated for electrophilic attack due to:

  • Resonance effects : The imidazo[1,2-a]pyridine system directs electrophiles to the electron-deficient 3-carbonyl position.
  • Steric hindrance : Substituents at C-2 (methyl) and C-6 (if present) block alternative sites. For example, chloral reacts preferentially at C-3 to form adducts (e.g., -CH(OH)CCl₃), as confirmed by NMR deshielding patterns .
  • Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products (e.g., Grignard adducts), while heating promotes thermodynamic stabilization .

How can structure-activity relationship (SAR) studies guide the design of analogs targeting biological receptors (e.g., neuropeptide S)?

Answer:
Key SAR findings include:

  • Phosphoryl groups : 3-(Diphenylphosphoryl) analogs exhibit enhanced receptor binding (e.g., neuropeptide S receptor antagonists) due to improved hydrophobic interactions .
  • Methyl substitution : The 2-methyl group enhances metabolic stability by sterically blocking oxidative degradation.
  • Acyl chloride reactivity : Converting to amides or esters modulates solubility and bioavailability. For example, ethyl ester derivatives (e.g., 2549-19-1) are intermediates for prodrug development .
    Methodology :
  • Docking simulations : Use X-ray crystallography data (e.g., PDB ID 4QK3) to model ligand-receptor interactions.
  • In vitro assays : Test analogs in rodent models for receptor affinity (IC₅₀) and pharmacokinetics (e.g., plasma half-life) .

What analytical challenges arise in quantifying trace impurities or degradation products, and how can they be resolved?

Answer:
Challenges :

  • Co-elution : Impurities with similar polarity (e.g., hydrolysis products) may overlap in HPLC.
  • Detection limits : Low-abundance species require high-sensitivity MS/MS.
    Solutions :
  • Method development :
    • Column selection : Use C18 columns with sub-2µm particles for improved resolution.
    • Mobile phase optimization : Adjust pH (e.g., 0.1% formic acid) to enhance ionization in LC-MS .
  • Forced degradation studies : Expose the compound to heat, light, and humidity to generate degradation markers.
  • NMR hyphenation : LC-NMR identifies unknown impurities by structural elucidation .

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